3-Thien-3-ylbenzoyl chloride
CAS No.: 886851-34-9
Cat. No.: VC2262546
Molecular Formula: C11H7ClOS
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886851-34-9 |
|---|---|
| Molecular Formula | C11H7ClOS |
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | 3-thiophen-3-ylbenzoyl chloride |
| Standard InChI | InChI=1S/C11H7ClOS/c12-11(13)9-3-1-2-8(6-9)10-4-5-14-7-10/h1-7H |
| Standard InChI Key | DWIHFQLHAQZZSL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)Cl)C2=CSC=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
3-Thien-3-ylbenzoyl chloride consists of a benzoyl chloride (C₆H₅COCl) backbone with a thiophene ring substituted at position 3 of the benzene ring. The thiophene is attached through its position 3, creating a unique electronic environment. This structural arrangement contributes to the compound's reactivity profile and potential applications in heterocyclic chemistry.
| Structural Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₇ClOS (inferred) |
| Core Structure | Benzoyl chloride with 3-substituted thiophene |
| Functional Groups | Acyl chloride (-COCl), thiophene |
| Connectivity | Thiophene connected at position 3 of benzene and through position 3 of thiophene |
Physical Properties
The physical properties of 3-Thien-3-ylbenzoyl chloride can be inferred from similar compounds such as 3-Isopropylbenzoyl chloride and 2-(Thiophen-2-yl)benzoyl chloride. Based on structural analogies, the following properties are expected:
Chemical Reactivity
The reactivity of 3-Thien-3-ylbenzoyl chloride is dominated by the acyl chloride functional group, which readily undergoes nucleophilic substitution reactions. The presence of the thiophene group also influences its electronic properties and reactivity patterns.
| Reaction Type | Expected Behavior |
|---|---|
| Hydrolysis | Rapid reaction with water to form 3-thien-3-ylbenzoic acid |
| Alcoholysis | Reaction with alcohols to form corresponding esters |
| Amidation | Reaction with amines to form amides |
| Friedel-Crafts Acylation | Potential use as an acylating agent in organic synthesis |
| Cross-coupling | May participate in metal-catalyzed coupling reactions |
Synthesis and Preparation Methods
From Corresponding Carboxylic Acid
The most common method involves converting 3-thien-3-ylbenzoic acid to the acyl chloride using chlorinating agents:
| Reagent | Reaction Conditions | Expected Yield |
|---|---|---|
| Thionyl chloride (SOCl₂) | Reflux, 2-4 hours, inert atmosphere | 75-90% |
| Oxalyl chloride ((COCl)₂) | DCM, catalytic DMF, room temperature, 1-2 hours | 80-95% |
| Phosphorus pentachloride (PCl₅) | Neat or in solvent, 60-80°C | 70-85% |
From 3-Thien-3-ylbenzaldehyde
An alternative route may involve oxidation of 3-thien-3-ylbenzaldehyde followed by chlorination:
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Oxidation of 3-thien-3-ylbenzaldehyde to 3-thien-3-ylbenzoic acid using oxidizing agents such as potassium permanganate or sodium chlorite
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Subsequent conversion to the acyl chloride using chlorinating agents as described above
Applications and Uses
Organic Synthesis
As an acyl chloride, 3-Thien-3-ylbenzoyl chloride serves as a versatile building block in organic synthesis:
| Application | Description |
|---|---|
| Ester Formation | Synthesis of 3-thien-3-ylbenzoate esters for use in liquid crystals and materials science |
| Amide Synthesis | Preparation of amides for pharmaceutical intermediates |
| Heterocyclic Chemistry | Construction of complex heterocyclic systems containing both thiophene and other functional groups |
| Cross-coupling Reactions | Potential use in transition metal-catalyzed coupling reactions |
Pharmaceutical Applications
The structural features of 3-Thien-3-ylbenzoyl chloride make it potentially valuable in pharmaceutical development:
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As a precursor for biologically active compounds containing thiophene moieties
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For the synthesis of potential kinase inhibitors and other enzyme-targeting drugs
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In the development of structure-activity relationship studies for drug discovery
Materials Science
The thiophene moiety offers interesting electronic properties that could be exploited in materials science applications:
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Synthesis of conjugated systems for organic electronics
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Development of conductive polymers
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Preparation of materials with unique optical properties
Related Compounds and Derivatives
Structural Analogs
Several compounds structurally related to 3-Thien-3-ylbenzoyl chloride have been identified and may share similar properties or applications:
Synthetic Derivatives
Potential synthetic derivatives of 3-Thien-3-ylbenzoyl chloride include:
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Esters (formed by reaction with alcohols)
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Amides (formed by reaction with amines)
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Ketones (formed through Friedel-Crafts acylation)
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Reduced forms such as alcohols and aldehydes
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